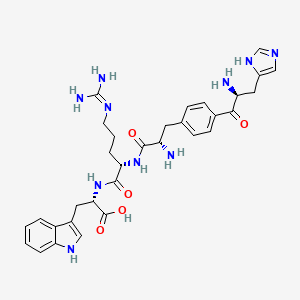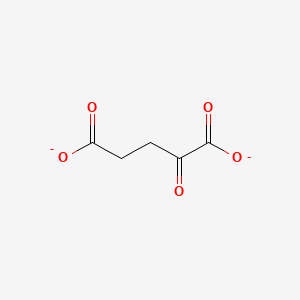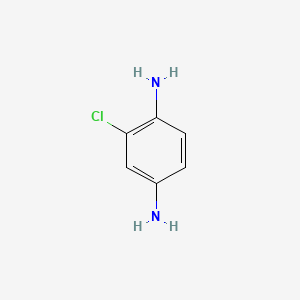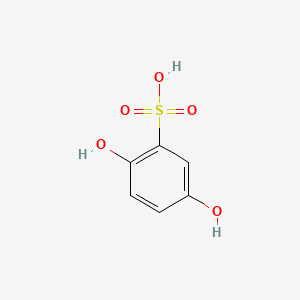
Cicloprofène
Vue d'ensemble
Description
Le Cicloprofène est un dérivé du fluorène qui a été breveté par la société pharmaceutique américaine E. R. Squibb comme anti-inflammatoire . Il est un puissant inhibiteur de l'enzyme cyclo-oxygénase, qui joue un rôle crucial dans le processus inflammatoire .
Applications De Recherche Scientifique
Cicloprofen has several scientific research applications:
Chemistry: It is used as a model compound in studies involving cyclooxygenase inhibitors.
Biology: Cicloprofen is studied for its effects on inflammatory processes and its potential therapeutic applications.
Mécanisme D'action
Target of Action
Cicloprofen is a potent cyclooxygenase inhibitor . Cyclooxygenase, also known as COX, is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.
Mode of Action
As a cyclooxygenase inhibitor, Cicloprofen works by blocking the action of the COX enzyme . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Cicloprofen is the arachidonic acid pathway . By inhibiting the COX enzyme, Cicloprofen disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in the alleviation of symptoms such as pain and inflammation.
Pharmacokinetics
Like many other drugs, it is believed to undergometabolic transformation . This likely involves hydroxylation of the fluorene rings and conjugation with glucuronic acid or sulfate, leading to stereospecific inversion . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cicloprofen.
Result of Action
The primary result of Cicloprofen’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of these symptoms, Cicloprofen can effectively alleviate discomfort associated with conditions such as arthritis.
Analyse Biochimique
Biochemical Properties
Cicloprofen plays a significant role in biochemical reactions primarily through its inhibition of cyclooxygenase (COX) enzymes. It interacts with COX-1 and COX-2, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain . This interaction is crucial as it helps in alleviating symptoms associated with inflammatory conditions. Additionally, Cicloprofen has been shown to inhibit histamine release from human leukocytes, further contributing to its anti-inflammatory effects .
Cellular Effects
Cicloprofen influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the release of histamine from leukocytes, which plays a role in allergic reactions . In cellular models, Cicloprofen has demonstrated the ability to reduce inflammation by modulating the activity of COX enzymes, thereby decreasing the production of pro-inflammatory mediators . This modulation affects cell signaling pathways involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, Cicloprofen exerts its effects by binding to the active sites of COX-1 and COX-2 enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key players in the inflammatory response . The binding interactions of Cicloprofen with COX enzymes are crucial for its anti-inflammatory action. Additionally, Cicloprofen undergoes metabolic transformations, including hydroxylation and conjugation with glucuronic acid or sulfate, which may influence its pharmacological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cicloprofen have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Cicloprofen has shown stability under various conditions, maintaining its anti-inflammatory properties over extended periods Long-term studies have indicated that Cicloprofen can sustain its anti-inflammatory effects without significant loss of potency .
Dosage Effects in Animal Models
The effects of Cicloprofen vary with different dosages in animal models. Studies have shown that at therapeutic doses, Cicloprofen effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, there may be an increased risk of toxicity, including gastrointestinal and renal complications . It is essential to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
Cicloprofen is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I, it undergoes hydroxylation, primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . In phase II, these metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . These metabolic transformations are crucial for the drug’s elimination and influence its pharmacokinetic properties.
Transport and Distribution
Cicloprofen is transported and distributed within cells and tissues through various transporters and binding proteins . It is absorbed in the gastrointestinal tract and distributed to target tissues where it exerts its anti-inflammatory effects . The drug’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy . Understanding the transport mechanisms is essential for optimizing its clinical use.
Subcellular Localization
The subcellular localization of Cicloprofen is primarily within the cytoplasm, where it interacts with COX enzymes . It may also localize to other cellular compartments depending on its metabolic state and interactions with other biomolecules . The targeting signals and post-translational modifications that direct Cicloprofen to specific compartments are areas of ongoing research. Understanding its subcellular localization is vital for elucidating its precise mechanisms of action.
Méthodes De Préparation
La synthèse du Cicloprofène implique plusieurs étapes. Une méthode courante comprend la réaction de Friedel-Crafts du fluorène avec l'α-chloro-α-(méthylthio)acétate de méthyle, suivie d'une méthylation et d'une désulfuration réductrice . La dernière étape implique l'hydrolyse du 2-(2-fluorényl)propionate de méthyle pour donner le this compound . Les méthodes de production industrielle suivent généralement des voies de synthèse similaires mais sont optimisées pour la production à grande échelle.
Analyse Des Réactions Chimiques
Le Cicloprofène subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés hydroxylés.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents produits.
Substitution : Le this compound peut subir des réactions de substitution, en particulier sur le cycle du fluorène.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans des études impliquant des inhibiteurs de la cyclo-oxygénase.
Biologie : Le this compound est étudié pour ses effets sur les processus inflammatoires et ses applications thérapeutiques potentielles.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme cyclo-oxygénase, qui est impliquée dans la conversion de l'acide arachidonique en prostaglandines . Cette inhibition réduit la production de prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre . Les cibles moléculaires du this compound comprennent les enzymes cyclo-oxygénase-1 et cyclo-oxygénase-2 .
Comparaison Avec Des Composés Similaires
Le Cicloprofène est similaire à d'autres anti-inflammatoires non stéroïdiens tels que le naproxène, l'ibuprofène, le kétoprofène, le flurbiprofène, le suprofène, l'indoprofène et le carprofène . Ce qui distingue le this compound est sa structure unique du fluorène, qui contribue à ses propriétés pharmacologiques spécifiques . Bien que tous ces composés inhibent l'enzyme cyclo-oxygénase, la structure distincte du this compound peut offrir des profils pharmacocinétiques et métaboliques différents .
Propriétés
IUPAC Name |
2-(9H-fluoren-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXFKKPEBXIPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865842 | |
| Record name | 2-(9H-Fluoren-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36950-96-6 | |
| Record name | (±)-Cicloprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36950-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cicloprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CICLOPROFEN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(9H-Fluoren-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cicloprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325708J22C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

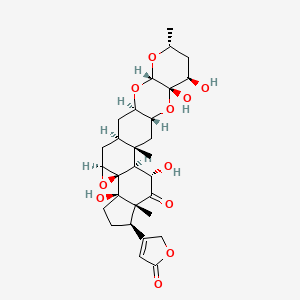
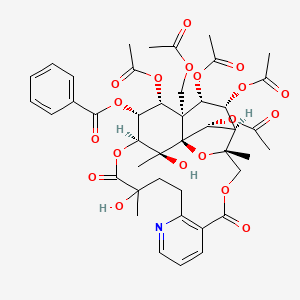
![(6S,7R)-2-azaspiro[5.5]undecan-7-ol](/img/structure/B1197930.png)

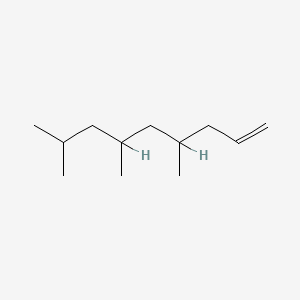
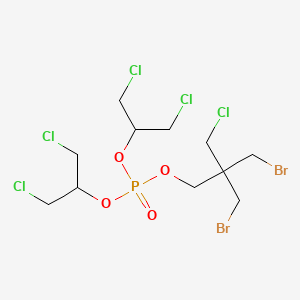


![4-[(1-Naphthalenylamino)-oxomethyl]benzene-1,3-dicarboxylic acid](/img/structure/B1197940.png)

